N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
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Description
“N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The compound also has an amide group, which is a key functional group in proteins and other bioactive molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction . The ethenyl group could be introduced through an alkenylation reaction . The carbonyl group could be introduced through a variety of methods, including oxidation reactions .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen atom.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation . The ethenyl group could undergo reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, solubility, stability, and reactivity .Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. If it shows promising biological activity, it could be developed into a drug, with subsequent studies focusing on its mechanism of action, pharmacokinetics, and safety profile .
Properties
IUPAC Name |
N-[[4-(2-ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-16-7-5-6-12-20(16)18(22)15-10-8-14(9-11-15)13-19-17(21)4-2/h3-4,8-11,16H,1-2,5-7,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOCFYPVBBOFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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